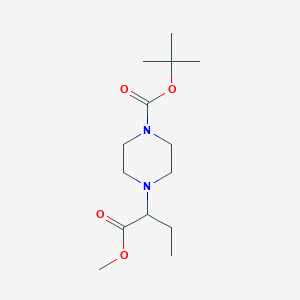

Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate

Description

Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 1-methoxy-1-oxobutan-2-YL substituent at the 4-position of the piperazine ring. These compounds are widely used as intermediates in medicinal chemistry due to the Boc group’s stability under various reaction conditions and the modularity of substituents for tuning physicochemical and biological properties .

Properties

Molecular Formula |

C14H26N2O4 |

|---|---|

Molecular Weight |

286.37 g/mol |

IUPAC Name |

tert-butyl 4-(1-methoxy-1-oxobutan-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C14H26N2O4/c1-6-11(12(17)19-5)15-7-9-16(10-8-15)13(18)20-14(2,3)4/h11H,6-10H2,1-5H3 |

InChI Key |

CVZSKPPUDUNLPY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC)N1CCN(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 1-methoxy-1-oxobutan-2-yl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Scientific Research Applications

Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates for treating diseases.

Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.

Material Science: It serves as a building block in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structural Diversity in Piperazine Derivatives

The tert-butyl piperazine-1-carboxylate scaffold is highly versatile, with substituents at the 4-position dictating reactivity and applications. Key analogs include:

Biological Activity

Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine class, characterized by its unique molecular structure that includes a tert-butyl group, a piperazine core, and a methoxy-substituted oxobutan-2-yl side chain. This compound has garnered attention for its potential biological activities, which are explored in various studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₂O₃. The presence of functional groups such as the methoxy and oxobutan moieties contributes to its pharmacological properties. The structural uniqueness may influence its interaction with biological targets, potentially leading to significant therapeutic applications.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and neuropharmacology. The following table summarizes some key findings related to its biological activity:

The mechanism by which this compound exerts its effects appears to involve the inhibition of poly (ADP-ribose) polymerase (PARP) activity. This inhibition is crucial in cancer therapy as it can enhance the effectiveness of DNA-damaging agents, leading to increased apoptosis in cancer cells.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Anticancer Efficacy :

- A study investigated the effects of various piperazine derivatives on human breast cancer cells (MCF-7). The compound exhibited significant cytotoxicity with an IC₅₀ value comparable to established PARP inhibitors like Olaparib.

- The results indicated that treatment with this compound led to increased levels of phosphorylated H2AX, a marker of DNA damage response, suggesting its role in enhancing DNA damage repair pathways .

- In Silico Studies :

Conclusion and Future Directions

This compound shows promise as a versatile scaffold for drug development, particularly in oncology. Its ability to inhibit PARP activity and induce apoptosis in cancer cells highlights its potential therapeutic applications. However, further research is warranted to fully elucidate its pharmacodynamics, optimize its structure for enhanced efficacy, and explore other possible biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.